Dembrexine hydrochloride
Overview
Description
Dembrexine hydrochloride is a mucolytic agent primarily used in veterinary medicine to reduce the viscosity of respiratory mucus. It is known for its ability to improve the movement of mucus in small airways and increase the secretion of serous cells in the glands of the nasal, tracheal, and bronchial cells, as well as in type II alveolar cells . This compound also possesses anti-tussive properties, making it effective in treating respiratory diseases in horses .
Preparation Methods
The preparation of dembrexine hydrochloride involves synthetic routes that include the trans-cis isomerization of trans-4’- (2-hydroxy-3,5-dibromo-benzylamino)cyclohexanol . The industrial production methods are not extensively detailed in the available literature, but it is known that the compound is synthesized and then converted into its hydrochloride form for stability and efficacy .
Chemical Reactions Analysis
Dembrexine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
Dembrexine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Dembrexine hydrochloride exerts its effects by reducing the viscosity of respiratory mucus, thereby improving mucus clearance. It increases the secretion of serous cells in the glands of the nasal, tracheal, and bronchial cells, as well as in type II alveolar cells . The compound also possesses anti-tussive properties, which help in reducing cough . The molecular targets and pathways involved include the activation of ciliary epithelium and the modulation of mucus composition and viscosity .
Comparison with Similar Compounds
Dembrexine hydrochloride is similar to other mucolytic agents such as bromhexine and ambroxol. it is unique in its specific application for respiratory diseases in horses .
Bromhexine: This compound is used to decrease the viscosity of mucus in the airway and is derived from the Adhatoda vasica plant.
Ambroxol: A metabolite of bromhexine, ambroxol is used for its mucolytic and expectorant properties.
This compound stands out due to its specific formulation and dosage for veterinary use, particularly in equine medicine .
Biological Activity
Dembrexine hydrochloride, a synthetic compound primarily utilized in veterinary medicine, is recognized for its significant mucolytic properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Name : trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride
- Molecular Formula : C13H17Br2NO2·ClH
- Molecular Weight : 415.549 g/mol
- Stereochemistry : Achiral
The compound features a cyclohexanol moiety which is crucial for its pharmacological effects. It is often administered in monohydrate form to enhance stability and efficacy in formulations .
This compound exerts its biological effects primarily through its mucolytic action:
- Reduction of Mucus Viscosity : Dembrexine disrupts the structure of mucopolysaccharides in sputum, leading to decreased viscosity and improved mucus clearance from the respiratory tract. This action is particularly beneficial in treating respiratory conditions such as chronic bronchitis and other airway diseases .
- Enhancement of Respiratory Clearance : The compound increases the secretion of serous cells in the nasal, tracheal, and bronchial glands as well as type II alveolar cells, thereby facilitating mucus movement in small airways .
- Anti-inflammatory Effects : Dembrexine also exhibits anti-inflammatory properties, contributing to improved respiratory function .
Therapeutic Applications
This compound is primarily used in veterinary medicine for:
- Treatment of respiratory diseases in horses, including:
- Acute and chronic bronchitis
- Upper airway infections
- Conditions with increased mucus secretions
The recommended dosage for horses is approximately 0.33 mg/kg administered every 12 hours .
Research Findings and Case Studies
Several studies have elucidated the efficacy and safety profile of this compound:
- Safety Profile : Research indicates that dosages up to 15 times the therapeutic dose do not lead to significant adverse reactions, suggesting a favorable safety profile during metabolism.
- Clinical Efficacy : A study highlighted that Dembrexine enhances the concentration of antibiotics in lung secretions, potentially improving treatment outcomes for respiratory infections .
- Doping Control Considerations : Investigations into setting specific limits for Dembrexine in doping control have revealed variability in excretion patterns among individuals, complicating the establishment of universal thresholds.
Comparative Analysis with Other Mucolytic Agents
This compound can be compared with other mucolytic agents based on their mechanisms and unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dembrexine | Reduces viscosity of respiratory mucus | Specific formulation for equine use |
Bromhexine | Disrupts mucopolysaccharides | Widely used in both human and veterinary medicine |
Acetylcysteine | Breaks disulfide bonds in mucus | Antioxidant properties; used in various conditions |
Carbocisteine | Modifies mucus structure | Fewer side effects compared to Bromhexine |
Dembrexine's unique structure and specific action on mucus viscosity distinguish it from these compounds, making it particularly effective for certain veterinary applications while maintaining a favorable safety profile .
Properties
IUPAC Name |
2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2.ClH/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10;/h5-6,10-11,16-18H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWLVRJIPTKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967151 | |
Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52702-51-9 | |
Record name | Dembrexine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052702519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMBREXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J32Z420496 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can a specific limit for dembrexine be set for doping controls in horses, and what factors influence this decision?
A2: The study aimed to determine an irrelevant concentration (IUC) of dembrexine in urine for doping control purposes in horses. [] While the calculated IUC fell below the detection limit after six days post-intravenous administration, the significant inter-individual variability in excretion patterns raises concerns about setting a definitive threshold. [] This variability, coupled with the potential therapeutic use of dembrexine for chronic diseases in horses, complicates the establishment of a universal limit for doping controls. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.